Arteanoflavone

Übersicht

Beschreibung

Arteanoflavone is a naturally occurring flavonoid compound extracted from the plant Artemisia iwayomogi. It has garnered scientific interest due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-allergic properties . Recent studies have also highlighted its anti-thrombotic effects, making it a promising candidate for preventing cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arteanoflavone can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the use of reagents such as flavanones and chalcones, which undergo cyclization and oxidation reactions to form the flavonoid structure . Specific reaction conditions, including temperature, pH, and catalysts, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Artemisia iwayomogi using solvents such as ethanol or methanol. The extraction process is followed by purification steps, including chromatography and crystallization, to isolate the pure compound . Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the production efficiency of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Arteanoflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into dihydroflavonoids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Arteanoflavone has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and reactions, contributing to the understanding of flavonoid chemistry.

Wirkmechanismus

Arteanoflavone exerts its effects through various molecular targets and pathways. It regulates the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in platelet aggregation and blood clot formation . This compound also stimulates the phosphorylation of proteins such as VASP and PI3K/Akt, which play roles in platelet granule release and thromboxane production . By inhibiting fibrin production and platelet aggregation, this compound effectively deters blood clot formation .

Vergleich Mit ähnlichen Verbindungen

Arteanoflavone is compared with other flavonoid compounds, such as luteolin, myricetin, quercetin, and apigenin . While these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique in its potent anti-thrombotic effects and specific molecular targets . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

Arteanoflavone, a flavonoid isolated from the plant Artemisia iwayomogi, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a polymethoxyflavone (PMF), characterized by multiple methoxy groups that enhance its hydrophobicity and, consequently, its ability to penetrate cell membranes. The structural complexity of PMFs, including this compound, contributes to their varied bioactivities, particularly in cancer and inflammatory diseases.

Biological Activities

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells (BV-2 cells). This inhibition occurs in a dose-dependent manner, suggesting that this compound may be beneficial in treating neuroinflammatory conditions .

2. Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its ability to modulate signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway, has been highlighted in studies focusing on its effects on platelets and other cell types . The increased hydrophobicity due to multiple methoxy groups enhances its interaction with cancer cell membranes, leading to improved bioactivity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound inhibits enzymes involved in inflammatory responses and cancer progression.

- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.

- Regulation of Gene Expression : this compound influences the expression of genes associated with inflammation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroinflammation Study : A study demonstrated that this compound reduced the levels of pro-inflammatory cytokines in LPS-stimulated BV-2 cells, suggesting its potential use in neurodegenerative diseases .

- Antioxidant Assessment : In vitro assays indicated that this compound significantly scavenged free radicals, supporting its role as an antioxidant agent .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and cytokines | Modulation of iNOS and cytokine genes |

| Antioxidant | Scavenging free radicals | Direct interaction with reactive species |

| Anticancer | Induction of apoptosis | Activation of apoptotic signaling pathways |

Eigenschaften

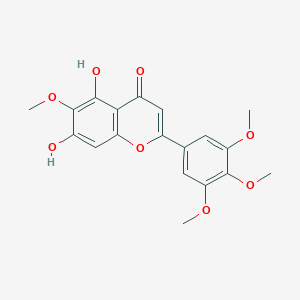

IUPAC Name |

5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHESTCBHMHKZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Arteanoflavone and what are its potential medical applications?

A1: this compound was first isolated from Artemisia anomala S. Moore []. Subsequent research found it in other species like Seriphidium santolium [] and Artemisia iwayomogi []. While initially identified for its unique structure, this compound has shown promising anti-lung cancer activity in vitro, specifically against the A549 cell line []. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Q2: Have there been any studies investigating the potential of this compound to treat diabetic complications?

A3: While this compound itself hasn’t been directly studied in the context of diabetic complications, research on Artemisia iwayomogi, a source of this compound [], suggests a potential role for its constituents in managing these conditions. Specifically, extracts of Artemisia iwayomogi, along with other isolated coumarins, flavonoids, and caffeoylquinic acids, displayed significant inhibitory effects on aldose reductase (AR) and advanced glycation endproducts (AGEs) formation []. These findings highlight the need for further research to evaluate the specific contribution of this compound to these activities and its potential as a therapeutic agent for diabetic complications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.